4-morpholinyl-(3,4,5-trimethoxyphenyl)methanone is a member of morpholines.
Synthesis Analysis
Traditional Synthesis: While specific details are limited in the provided abstracts, [] mentions the synthesis of Trimetozine and its subsequent use in a liquid-liquid extraction process for purification. This suggests a traditional chemical synthesis approach.
Molecular Hybridization: Research explores the creation of a novel Trimetozine analog, LQFM289, through molecular hybridization. [] This approach combines Trimetozine with Butylatedhydroxytoluene (BHT), a synthetic antioxidant, to potentially enhance its therapeutic properties.
Molecular Structure Analysis
Oxidation: Electrochemical studies using voltammetry revealed that LQFM289 undergoes a two-step oxidation process. [] The first peak corresponds to the oxidation of the phenolic fraction from the BHT component, while the second peak represents the oxidation of the amino group from the morpholine moiety of Trimetozine.
Mechanism of Action
Antioxidant Activity: While a specific mechanism for Trimetozine is not detailed in the provided abstracts, research suggests that its analog, LQFM289, may exert anxiolytic effects through its antioxidant properties. [] This is based on the correlation between oxidative stress and psychological disorders and the known antioxidant properties of BHT.
Physical and Chemical Properties Analysis
Redox Potentials: Electrochemical analysis of LQFM289 identified specific redox potentials for the molecule. [] These values provide insight into its reactivity and stability in different environments and were used to propose a redox mechanism.
Applications
Liquid-Liquid Extraction: Trimetozine serves as a case study for optimizing liquid-liquid extraction processes. [, ] Research highlights its use in developing and testing platforms for purifying pharmaceuticals and separating analytes from impurities.
Anxiety Treatment (Potential): While further research is needed, the development of LQFM289 suggests the potential application of Trimetozine or its derivatives in anxiety treatment. [] This potential stems from the proposed antioxidant mechanism of action and the established link between oxidative stress and anxiety disorders.
Future Directions
LQFM289 Development: Further research is necessary to fully characterize LQFM289, including in vivo studies to evaluate its efficacy and safety as a potential anxiolytic drug. []
Mechanism of Action: Investigating the specific mechanisms by which Trimetozine and its analogs may exert therapeutic effects is crucial. [] This includes exploring the role of antioxidant activity and identifying potential molecular targets.
Extraction Optimization: The use of Trimetozine as a case study in liquid-liquid extraction can be further developed. [, ] This includes exploring different extraction parameters, optimizing process efficiency, and investigating its applicability to other compounds.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Zalypsis has been used in trials studying the treatment of Lymphoma, Solid Tumors, Ewing's Sarcoma, Endometrial Cancer, and Uterine Cervical Cancer, among others. Synthetic Alkaloid PM00104 is a synthetic alkaloid compound, related to natural alkaloid compounds, found in molluscs (jorumycin) and sponges (renieramycins), with potential antineoplastic activity. PM00104 reversibly binds to DNA, thereby inducing cytotoxicity due to its interference with DNA replication, transcription, and translation processes. DNA binding by this agent does not trigger DNA damage checkpoint responses, hence PM00104 demonstrates a manageable and reversible cytotoxicity as part of its antitumor activity.
Zandelisib is an orally bioavailable inhibitor of the delta isoform of phosphatidylinositide 3-kinase (PI3K), with potential antineoplastic activity. Upon oral administration, zandelisib selectively inhibits the delta isoform of PI3K and prevents the activation of the PI3K/AKT signaling pathway. This both decreases proliferation and induces cell death in PI3K-delta-overexpressing tumor cells. PI3K-delta plays a key role in the proliferation and survival of hematologic cancer cells. The targeted inhibition of PI3K-delta is designed to preserve PI3K signaling in normal, non-neoplastic cells. PI3K, an enzyme often overexpressed in cancer cells, plays a crucial role in tumor cell regulation and survival.
Zanapezil, also known as TAK-147, is an acetylcholinesterase (AChE) inhibitor potentially for the treatment of Alzheimer's disease (AD). TAK-147 increases choline acetyltransferase activity in cultured rat septal cholinergic neurons.
Zankiren is a renin inhibitor. It can reduce blood pressure, plasma renin activity, and angiotension II. It can decrease blood pressure and circulating components of the RAS in normotensive volunteers as a result of documented absorption.
Zanubrutinib is a novel Bruton's tyrosine kinase (BTK) inhibitor used for the treatment of adult patients with mantle cell lymphoma (MCL) who have received at least one prior therapy. Mantle cell lymphoma is an aggressive mature B-cell non-Hodgkin lymphoma associated with early relapse, poor clinical outcomes, and long-term survival. BTK is an enzyme that plays a role in oncogenic signalling pathways, promoting the survival and proliferation of malignant B cells. Compared to the first-generation BTK inhibitor [ibrutinib], zanubrutinib displays higher potency and selectivity for BTK with fewer off-target effects. Due to this enhanced selectivity towards BTK, zanubrutinib belongs to the second-generation BTK inhibitor drug group that also includes [acalabrutinib], which was approved by the FDA in 2017. Zanubrutinib was granted accelerated approval by the FDA in November 2019 based on clinical trial results that demonstrated an 84% overall response rate from zanubrutinib therapy in patients with MCL, which measures the proportion of patients in a trial whose tumour is entirely or partially destroyed by a drug. It is currently marketed under the trade name BRUKINSA™ and is available as oral capsules. In August 2021, the FDA granted accelerated approval to zanubrutinib for the treatment of adults with Waldenström’s macroglobulinemia. This indication is valid in the US, Europe, and Canada. In September 2021, zanubrutinib was granted another accelerated approval for the treatment of relapsed or refractory marginal zone lymphoma who have received at least one anti-CD20-based regimen. In October 2022, the EMA's Committee for Medicinal Products for Human Use (CHMP) recommended zanubrutinib be granted marketing authorization for the treatment of chronic lymphocytic leukemia. Zanubrutinib is a Kinase Inhibitor. The mechanism of action of zanubrutinib is as a Bruton's Tyrosine Kinase Inhibitor. Zanubrutinib is an oral inhibitor of Bruton’s tyrosine kinase that is used in the therapy of refractory mantle cell lymphoma. Zanubrutinib has been associated with a low rate of serum enzyme elevations during therapy, but has not been linked to cases of clinically apparent acute liver injury although it may pose a risk for reactivation of hepatitis B in susceptible patients. Zanubrutinib is an inhibitor of Bruton's tyrosine kinase (BTK) with potential antineoplastic activity. Upon administration, zanubrutinib inhibits the activity of BTK and prevents the activation of the B-cell antigen receptor (BCR) signaling pathway. This prevents both B-cell activation and BTK-mediated activation of downstream survival pathways, which leads to the inhibition of the growth of malignant B-cells that overexpress BTK. BTK, a member of the Src-related BTK/Tec family of cytoplasmic tyrosine kinases, is overexpressed in B-cell malignancies; it plays an important role in B-lymphocyte development, activation, signaling, proliferation and survival.
Zaragozic acid C is a polyketide isolated from fungi that is a potent inhibitor of fungal and mammalian squalene synthase. It has a role as an EC 2.5.1.21 (squalene synthase) inhibitor and a fungal metabolite. It is an acetate ester, a cyclic ketal, an oxabicycloalkane, a polyketide, a tertiary alcohol and a tricarboxylic acid. zaragozic acid C is a natural product found in Leptodontidium trabinellum and Mollisia with data available.